2-Methyl-3-(4-n-propylphenyl)-1-propene
Overview
Description
2-Methyl-3-(4-n-propylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a propene group attached to a phenyl ring, which is further substituted with a propyl group and a methyl group
Preparation Methods
The synthesis of 2-Methyl-3-(4-n-propylphenyl)-1-propene can be achieved through several synthetic routes. One common method involves the reaction of 2-Methyl-3-butyn-2-ol with 2,6-difluoro-4-n-propyl-1-iodobenzene in the presence of tetrakis(triphenylphosphine)palladium(0), CuBr, and LiBr in triethylamine . This reaction is typically carried out at room temperature with stirring to ensure complete conversion of the starting materials.
Chemical Reactions Analysis
2-Methyl-3-(4-n-propylphenyl)-1-propene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons. Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are commonly used.
Scientific Research Applications
2-Methyl-3-(4-n-propylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: This compound can be used in the study of biological pathways and interactions, particularly in the context of enzyme-substrate interactions and receptor binding studies.
Industry: It can be utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-n-propylphenyl)-1-propene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways and alteration of cellular signaling processes.
Comparison with Similar Compounds
2-Methyl-3-(4-n-propylphenyl)-1-propene can be compared with other similar compounds, such as:
2-Methyl-3-(4-n-butylphenyl)-1-propene: Similar structure but with a butyl group instead of a propyl group.
2-Methyl-3-(4-n-pentylphenyl)-1-propene: Contains a pentyl group, leading to different physical and chemical properties.
2-Methyl-3-(4-n-hexylphenyl)-1-propene: Features a hexyl group, which may affect its reactivity and applications.
Biological Activity
2-Methyl-3-(4-n-propylphenyl)-1-propene, a compound with a unique structure featuring a propene group and a propyl-substituted phenyl moiety, has garnered attention in the field of organic chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets by binding to their active sites or altering their conformations, leading to diverse biological effects depending on the specific target involved.
Anticancer Potential
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and mitochondrial pathway activation .
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HL-60 | TBD | Induction of apoptosis |
Calomelanone | HepG2 | 0.5 | Oxidative stress induction |
Other Analogues | Various | 0.02 - 0.32 | Caspase activation |
Inhibition Studies
Inhibition assays have shown that related compounds can inhibit signaling pathways associated with cancer cell proliferation. For example, the inhibition of Gα12-stimulated SRE.L activity in PC3 cells has been documented, suggesting potential applications in cancer therapy .
Case Studies
A notable case study explored the effects of a structurally similar compound on human cancer cells. It was found that the compound induced significant cytotoxicity in a dose-dependent manner across multiple cell lines, including acute promyelocytic HL-60 and hepatocellular HepG2 cells. The study emphasized the role of apoptosis and autophagy in mediating these effects, highlighting the potential for developing therapeutic agents based on this chemical framework .
Comparison with Similar Compounds
The uniqueness of this compound lies in its structural features compared to similar compounds:
Table 2: Comparison of Similar Compounds
Compound Name | Structure Type | Unique Features |
---|---|---|
This compound | Propene derivative | Contains propylene group; potential for diverse activity |
4-n-Propylphenylacetylene | Acetylene derivative | Lacks propylene reactivity; different biological profile |
4-n-Propylphenylpropane | Saturated alkane | Fully saturated; reduced reactivity compared to propene |
Properties
IUPAC Name |
1-(2-methylprop-2-enyl)-4-propylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18/c1-4-5-12-6-8-13(9-7-12)10-11(2)3/h6-9H,2,4-5,10H2,1,3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUKOJADACOZKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CC(=C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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